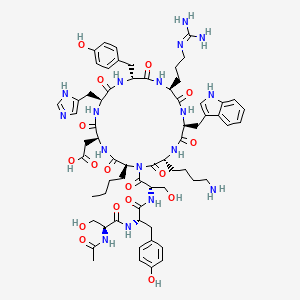
(D-Tyr4)-mtii
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Tyr4)-mtii is a synthetic peptide that includes the amino acid D-tyrosine at the fourth position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The incorporation of D-tyrosine can influence the peptide’s stability, bioavailability, and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Tyr4)-mtii typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The D-tyrosine residue is incorporated at the fourth position using standard coupling reagents such as carbodiimides and uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
(D-Tyr4)-mtii can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: The hydroxyl group of D-tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Alkylated or acylated peptides.
科学的研究の応用
(D-Tyr4)-mtii has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors .
作用機序
The mechanism of action of (D-Tyr4)-mtii involves its interaction with specific molecular targets. The D-tyrosine residue can enhance binding affinity to certain receptors or enzymes, leading to altered biological activity. The peptide can modulate signaling pathways by acting as an agonist or antagonist, depending on the target .
類似化合物との比較
Similar Compounds
(L-Tyr4)-mtii: The L-tyrosine analog of (D-Tyr4)-mtii, which may have different biological properties due to the stereochemistry.
(D-Phe4)-mtii: A similar peptide with D-phenylalanine at the fourth position, used to study the effects of aromatic amino acids on peptide function.
Uniqueness
This compound is unique due to the presence of D-tyrosine, which can confer increased resistance to enzymatic degradation and altered receptor binding profiles compared to its L-tyrosine counterpart. This makes it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
2-[(2S,5S,8R,11S,14S,17R,20S)-19-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-17-(4-aminobutyl)-20-butyl-11-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H87N17O17/c1-3-4-14-53-62(97)80-50(29-54(88)89)60(95)79-49(28-39-31-69-34-72-39)59(94)76-46(25-36-15-19-40(86)20-16-36)56(91)74-44(13-9-24-70-65(67)68)55(90)78-48(27-38-30-71-43-11-6-5-10-42(38)43)58(93)75-45(12-7-8-23-66)63(98)82(53)64(99)52(33-84)81-57(92)47(26-37-17-21-41(87)22-18-37)77-61(96)51(32-83)73-35(2)85/h5-6,10-11,15-22,30-31,34,44-53,71,83-84,86-87H,3-4,7-9,12-14,23-29,32-33,66H2,1-2H3,(H,69,72)(H,73,85)(H,74,91)(H,75,93)(H,76,94)(H,77,96)(H,78,90)(H,79,95)(H,80,97)(H,81,92)(H,88,89)(H4,67,68,70)/t44-,45+,46+,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZEPCVOOWEFB-RBEOGMESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H87N17O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














